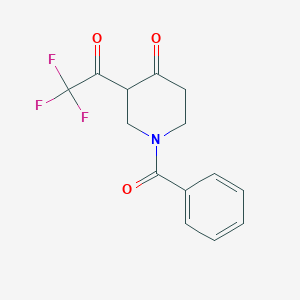
1-Benzoyl-3-(trifluoroacetyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-(trifluoroacetyl)piperidin-4-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzoyl group and a trifluoroacetyl group attached to the piperidine ring.
Preparation Methods
The synthesis of 1-Benzoyl-3-(trifluoroacetyl)piperidin-4-one involves several steps. One common method includes the reaction of piperidine with benzoyl chloride and trifluoroacetic anhydride under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and advanced purification techniques to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Benzoyl-3-(trifluoroacetyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(trifluoroacetyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzoyl-3-(trifluoroacetyl)piperidin-4-one can be compared with other piperidine derivatives, such as:
1-Benzoylpiperidine: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C14H12F3NO3 |
|---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
1-benzoyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)12(20)10-8-18(7-6-11(10)19)13(21)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
REIAYVVMYSOHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=O)C(=O)C(F)(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















